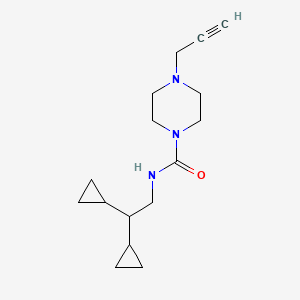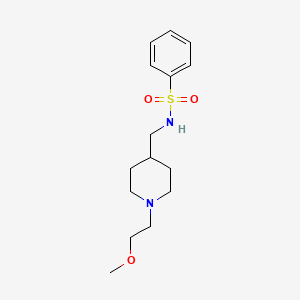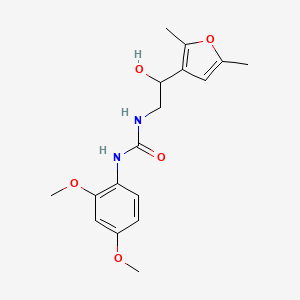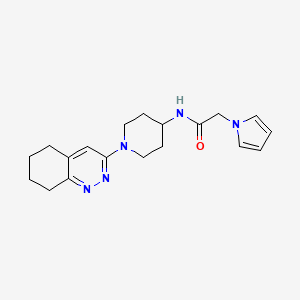![molecular formula C18H18N2O4S B2960286 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide CAS No. 314076-27-2](/img/structure/B2960286.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom. Thiophene rings are aromatic and have properties similar to benzene rings. The presence of the cyano group (-CN) and the amide group (-CONH2) can also significantly affect the compound’s reactivity.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The cyano group is a strong electron-withdrawing group, which can make the compound more reactive. The amide group can participate in various reactions, such as hydrolysis or condensation. The thiophene ring can undergo electrophilic aromatic substitution reactions similar to those of benzene.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Properties such as solubility, melting point, boiling point, and stability can be influenced by the types and arrangement of atoms in the compound .Applications De Recherche Scientifique
Antitumor Activity
- Research on polyfunctionally substituted heterocyclic compounds derived from similar cyanoacetamide structures has shown significant in vitro antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010). This highlights the potential of these compounds in developing new anticancer drugs.
Molecular Structure Analysis
- Studies involving molecular structure determination, such as the analysis of N-3-hydroxyphenyl-4-methoxybenzamide, have utilized single-crystal X-ray diffraction and DFT calculations. These methods evaluate the influence of intermolecular interactions on molecular geometry, demonstrating the compound's structural characteristics and potential for further chemical modification (Karabulut et al., 2014).
Synthetic Chemistry
- The facile synthesis of compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide showcases the development of new synthetic methodologies. These methods offer advantages such as short reaction times, high yields, and environmentally benign procedures, paving the way for the synthesis of novel compounds with potential applications in various fields (Wang et al., 2014).
Antimicrobial and Antibacterial Properties
- New series of compounds containing thiophene and related structures have been synthesized and characterized for their antimicrobial properties. Such research indicates the potential of these compounds in developing new antimicrobial agents that could address the increasing resistance to existing antibiotics (Ravichandiran et al., 2015).
Antioxidant Activity
- The synthesis and evaluation of cyanothiophene-based compounds for in vitro antioxidant properties demonstrate their potential as additives for lipid protection in biomembranes or lipid-based systems. This research suggests the applicability of these compounds in nutritional supplements and pharmaceutical formulations to enhance oxidative stability (Losada-Barreiro et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-13-7-10(8-14(23-2)16(13)24-3)17(21)20-18-12(9-19)11-5-4-6-15(11)25-18/h7-8H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXFQNLPYQQTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2960204.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2960208.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2960209.png)
![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2960210.png)
![(E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide](/img/structure/B2960211.png)
![N-(3-ethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2960213.png)
![(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2960214.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2960218.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2960221.png)

